3-Iodo-1-nitrosonaphthalen-2-ol
Description
Properties
CAS No. |
36751-26-5 |
|---|---|
Molecular Formula |
C10H6INO2 |
Molecular Weight |
299.06 g/mol |
IUPAC Name |
3-iodo-1-nitrosonaphthalen-2-ol |
InChI |
InChI=1S/C10H6INO2/c11-8-5-6-3-1-2-4-7(6)9(12-14)10(8)13/h1-5,13H |
InChI Key |
MKUKFVUZOYUXMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=O)O)I |
Origin of Product |
United States |
Preparation Methods
3-Iodo-1-nitrosonaphthalen-2-ol can be synthesized through the copper(II)-mediated iodination of 1-nitroso-2-naphthol. The reaction involves the use of copper(II) acetate monohydrate (Cu(OAc)2·H2O) and iodine (I2) in a specific molar ratio of 1:2:8 (Cu(II)/1-nitroso-2-naphthol/I2). The optimized reaction conditions provide a high yield of 94% as determined by NMR spectroscopy .
Chemical Reactions Analysis
3-Iodo-1-nitrosonaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitroso group can be oxidized or reduced to form different derivatives.
Complex Formation: The compound can form complexes with metal ions, such as copper(II), leading to the formation of various coordination compounds
Common reagents used in these reactions include iodine, copper(II) acetate, and various solvents like chloroform and methanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-1-nitrosonaphthalen-2-ol has several scientific research applications:
Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules.
Analytical Chemistry: It is used for the determination of bioorganic species due to its ability to form colored complexes with metal ions.
Biological Activity: The compound exhibits potential biological activities, including carcinogenic properties, and can act as a source of iminoxyl and hydronitroxide radicals
Mechanism of Action
The mechanism of action of 3-Iodo-1-nitrosonaphthalen-2-ol involves its interaction with molecular targets through its functional groups. The iodine atom and nitroso group play crucial roles in its reactivity and ability to form complexes with metal ions. These interactions can lead to various biological and chemical effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Other Iodo-Naphthol Derivatives :
- 8-Iodonaphthalen-2-ol: Synthesized via electrophilic substitution or directed ortho-metallation, lacking the nitroso group present in I-NON .
- (E)-1-[(3-Iodophenyl)iminomethyl]naphthalen-2-ol: A Schiff base derivative where iodine is part of an aryl group, enabling tautomerism and intramolecular hydrogen bonding .
Structural and Functional Properties
Halogen Bonding and Coordination Chemistry:
- I-NON: The iodine atom enhances HaB donor strength (σ-hole effect), facilitating non-covalent interactions in crystal lattices . Forms stable Cu(II) complexes (e.g., trans-[Cu(I-NON–H)₂]) with distinct geometries compared to NON complexes .
- 3-Cl/3-Br-NON: Limited HaB capability due to smaller halogen size and lower polarizability. Primarily used as metal chelators in analytical chemistry .
- (E)-1-[(3-Iodophenyl)iminomethyl]naphthalen-2-ol: Exhibits enol-imine tautomerism stabilized by O–H⋯N hydrogen bonds, unlike I-NON’s nitroso-metal interactions .
Table 2: Key Functional Properties
Stability and Reactivity Trends
- Oxidative Resistance: The nitroso group in I-NON is stabilized by Cu(II) during synthesis, preventing decomposition .
- Solubility: I-NON is less polar than Cl/Br analogs due to iodine’s hydrophobic nature, affecting solubility in protic solvents like MeOH .
Q & A
Q. Basic Synthesis Protocol :
- Iodination Strategy : Use electrophilic substitution on 1-nitrosonaphthalen-2-ol (prepared via nitrosation of 2-naphthol in acidic media, as described for nitroso-naphthol derivatives ). Introduce iodine using KI/I₂ in a polar solvent (e.g., acetic acid) under controlled temperature (40–60°C).
- Purification : Column chromatography (cyclohexane/EtOAC gradients) is recommended, as seen in naphthalen-ol derivative purification .
Q. Advanced Contradiction Analysis :
- Yield Variability : Discrepancies in yields (e.g., 50–80%) may arise from iodine’s sensitivity to reaction conditions. Monitor reaction progress via TLC and adjust stoichiometry (KI:I₂ ratios) or reaction time.
- Side Reactions : Iodine’s electrophilicity can lead to over-substitution; use steric hindrance (e.g., bulky solvents) or lower temperatures to suppress byproducts .
Which spectroscopic methods are most reliable for characterizing this compound, and how should conflicting data be resolved?
Q. Basic Characterization :
Q. Advanced Data Reconciliation :
- Contradictory Peaks : If unexpected signals arise (e.g., δ 5–6 ppm), assess for residual solvents or decomposition. Use C NMR or HSQC to assign ambiguous signals.
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals in DCM/hexane mixtures, as done for related nitroso compounds .
How does the nitroso group influence the stability of this compound under varying storage conditions?
Q. Basic Stability Assessment :
Q. Advanced Mechanistic Insights :
- Degradation Pathways : Nitroso-to-nitro oxidation is a key pathway. Use ESR to detect free radicals during decomposition .
- Stabilizers : Add antioxidants (e.g., BHT) to inhibit oxidation, as validated for nitroso-R salt derivatives .
What strategies mitigate interference from this compound in metal-complexation studies?
Q. Basic Experimental Design :
Q. Advanced Contradiction Management :
- Competing Ligands : If metal recovery is low, pre-treat solutions with EDTA to scavenge interfering ions .
- pH Optimization : Adjust pH to 6–8 to enhance nitroso-metal complex stability while minimizing iodine hydrolysis .
How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
Q. Basic DFT Applications :
Q. Advanced Mechanistic Studies :
- Transition State Analysis : Simulate iodination pathways using M06-2X/6-311++G(d,p) to compare activation energies for mono- vs. di-substitution .
- Solvent Effects : Include PCM models to assess polar solvents’ role in stabilizing intermediates .
What are the ethical and methodological standards for reporting data inconsistencies in studies involving this compound?
Q. Basic Reporting Framework :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
